molecular formula C22H26N6O2 B8180537 萨鲁帕尼布 CAS No. 2589531-76-8

萨鲁帕尼布

货号 B8180537
CAS 编号: 2589531-76-8
分子量: 406.5 g/mol
InChI 键: WQAVGRAETZEADU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Saruparib, also known as AZD5305, is a potent, orally active, and selective inhibitor of poly-ADP ribose polymerase 1 (PARP1) . It has demonstrated promising tumor growth inhibition in preclinical models of breast, ovarian, pancreatic, and prostate cancer harboring Homologous Recombination Repair (HRR) deficiency mutations . Due to its lower toxicity compared to other PARP inhibitors, it can be administered at higher doses .


Molecular Structure Analysis

The chemical formula of Saruparib is C22H26N6O2, with an exact mass of 406.21 and a molecular weight of 406.490 . It has IC50 values of 3 nM and 1400 nM for PARP1 and PARP2, respectively .


Chemical Reactions Analysis

Saruparib is a selective inhibitor of PARP1 . It has been designed to have higher selectivity for PARP1, which improves safety and tolerability . This selectivity allows for improved pharmacokinetics, pharmacodynamics, efficacy, and combinability with other therapies .

科学研究应用

  1. 新冠肺炎治疗

    萨鲁帕尼布正在作为一种潜在的新冠肺炎治疗策略进行测试,还有其他候选疫苗。这项研究是为这一流行病寻找有效治疗方法的持续努力的一部分 (Mishra & Tripathi, 2020)

  2. 血栓溶解药物

    与萨鲁帕尼布密切相关的 Saruplase 已被确定为一种临床安全有效的血栓溶解药物。它显著降低了急性心肌梗死患者的 30 天死亡率 (Tebbe et al., 1998)

  3. 针灸研究

    虽然与萨鲁帕尼布没有直接关系,但一些研究重点关注了对针灸的科学探究、其在各种疾病中的有效性及其潜在机制。这些研究领域包括将针灸用作各种健康状况的独立或辅助疗法,探索针刺刺激的影响,以及解决针灸研究中的悖论 (Schnyer et al., 2008; Napadow et al., 2008; Hammerschlag et al., 2003; MacPherson et al., 2008; Langevin et al., 2010; Wayne et al., 2009)

  4. 重症哮喘研究

    重症哮喘研究计划 (SARP) 为理解和治疗重症哮喘做出了重大贡献。这包括对重症哮喘进行表型分析并确定与重症疾病相关的因素,这可能指导管理策略 (Fain et al., 2009; Jarjour et al., 2012)

  5. 教育研究

    研究表明,对 SARS(严重急性呼吸系统综合征)的科学研究有效地促进了学生教师对科学本质和科学探究的理解,特别是在其与社会、文化和政治环境的联系方面 (Wong et al., 2008)

  6. 地震危险性评估

    Sentinel-1 数据虽然与萨鲁帕尼布没有直接关系,但一直是推进地震周期科学研究和改进地震危险性评估和危机管理中卫星数据的操作使用的重要工具 (Salvi et al., 2012)

作用机制

Saruparib works by inhibiting the PARP1 protein . These proteins are crucial for DNA repair. By inhibiting PARP proteins, cancers that harbor gene mutations negatively affecting DNA repair, such as BRCA1/2 mutations, are unable to repair their DNA, leading to an inability to replicate and, ultimately, cell death .

安全和危害

Saruparib has shown a favorable safety profile in clinical trials . The rate of treatment-related adverse events varies with the dosage, with lower rates observed at doses of 90 mg or lower . The most common adverse events include anemia, neutropenia, thrombocytopenia, fatigue, and asthenia .

未来方向

Saruparib is currently being tested in a phase 3 trial . The improved safety profile of Saruparib may enable more combinations with other treatments and extend the benefits of PARP inhibitors to patients in earlier disease stages . Ongoing research and clinical trials will continue to explore Saruparib’s role in improving outcomes for patients with breast cancer and potentially other malignancies characterized by DNA repair deficiencies .

属性

IUPAC Name

5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-3-16-11-19-20(26-21(16)29)10-15(12-24-19)14-27-6-8-28(9-7-27)17-4-5-18(25-13-17)22(30)23-2/h4-5,10-13H,3,6-9,14H2,1-2H3,(H,23,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAVGRAETZEADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saruparib

CAS RN

2589531-76-8
Record name AZD-5305
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2589531768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saruparib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16MZ1V3RBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Saruparib
Reactant of Route 2
Reactant of Route 2
Saruparib
Reactant of Route 3
Reactant of Route 3
Saruparib
Reactant of Route 4
Reactant of Route 4
Saruparib
Reactant of Route 5
Reactant of Route 5
Saruparib
Reactant of Route 6
Reactant of Route 6
Saruparib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。